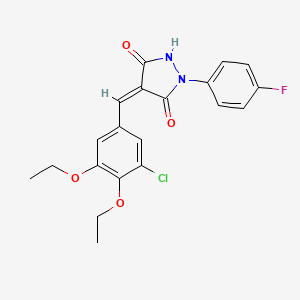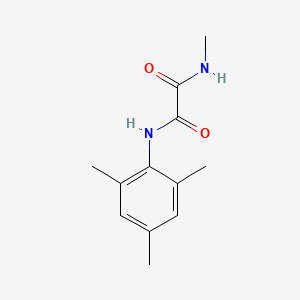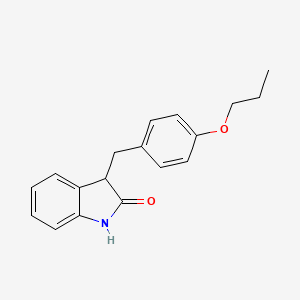
ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a member of the piperidine carboxylate family of compounds, which have been shown to have a range of pharmacological effects. In
作用机制
The mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate may increase the levels of acetylcholine in the brain, which is thought to have neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been found to increase the expression of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has also been shown to have anti-inflammatory effects, and has been found to reduce the levels of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
One advantage of using ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation is that the mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, which can make it difficult to design experiments to investigate its effects.
未来方向
There are a number of potential future directions for research on ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects and to increase the expression of certain neurotrophic factors, which may make it a promising candidate for the treatment of this disease. Another potential area of research is the use of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate as an anti-inflammatory agent. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory effects in animal models, and further research is needed to investigate its potential use in the treatment of inflammatory diseases.
合成方法
The synthesis of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate involves the reaction between 2-naphthylmethylamine and ethyl 3-bromopiperidine-1-carboxylate. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified by column chromatography to obtain ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in its pure form.
科学研究应用
Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of potential therapeutic applications. It has been found to have neuroprotective properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.
属性
IUPAC Name |
ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)18-8-5-11-20(14-18)13-15-9-10-16-6-3-4-7-17(16)12-15/h3-4,6-7,9-10,12,18H,2,5,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMHXQDHOCIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)



